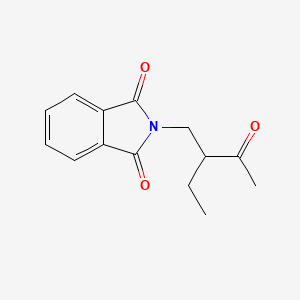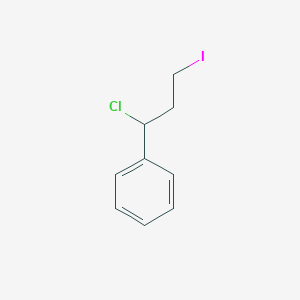
Benzene, (1-chloro-3-iodopropyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, (1-chloro-3-iodopropyl)-, also known as 1-chloro-3-iodopropylbenzene, is an organic compound with the molecular formula C9H10ClI. It is a derivative of benzene, where a 1-chloro-3-iodopropyl group is attached to the benzene ring. This compound is of interest in organic chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, (1-chloro-3-iodopropyl)- can be achieved through various methods. One common approach involves the halogenation of benzene derivatives. For instance, starting with 3-phenylpropyl iodide, chlorination can be performed using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions to introduce the chlorine atom at the desired position .
Industrial Production Methods
Industrial production of such compounds typically involves large-scale halogenation reactions. The process may include the use of continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure, to achieve high yields and purity of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, (1-chloro-3-iodopropyl)- undergoes various chemical reactions, including:
Substitution Reactions: Both nucleophilic and electrophilic substitution reactions are common.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling, where the iodine atom is replaced by a different substituent using palladium catalysts.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Coupling Reactions: Palladium catalysts (Pd/C) and bases like potassium carbonate (K2CO3) in organic solvents.
Major Products
Alcohols: Formed through nucleophilic substitution.
Ketones and Carboxylic Acids: Formed through oxidation reactions.
Substituted Benzenes: Formed through coupling reactions.
Wissenschaftliche Forschungsanwendungen
Benzene, (1-chloro-3-iodopropyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Wirkmechanismus
The mechanism of action of Benzene, (1-chloro-3-iodopropyl)- involves its reactivity towards nucleophiles and electrophiles. The presence of both chlorine and iodine atoms makes it a versatile compound for various substitution reactions. The molecular targets and pathways depend on the specific reactions it undergoes. For example, in nucleophilic substitution, the chlorine atom is typically the leaving group, while in coupling reactions, the iodine atom is replaced by other substituents .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chlorobenzene: A simpler derivative with only a chlorine atom attached to the benzene ring.
Iodobenzene: Contains only an iodine atom attached to the benzene ring.
1-Bromo-3-chloropropylbenzene: Similar structure but with a bromine atom instead of iodine.
Uniqueness
Benzene, (1-chloro-3-iodopropyl)- is unique due to the presence of both chlorine and iodine atoms, which allows it to participate in a wider range of chemical reactions compared to its simpler counterparts. This dual functionality makes it a valuable intermediate in organic synthesis and industrial applications .
Eigenschaften
CAS-Nummer |
112381-01-8 |
|---|---|
Molekularformel |
C9H10ClI |
Molekulargewicht |
280.53 g/mol |
IUPAC-Name |
(1-chloro-3-iodopropyl)benzene |
InChI |
InChI=1S/C9H10ClI/c10-9(6-7-11)8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
InChI-Schlüssel |
SJLZTILKKAQASV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(CCI)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-[Ethane-1,1-diylbis(oxypropane-3,1-diyl)]dibenzene](/img/structure/B14298841.png)
![2-[(3-Chloro-2-hydroxypropyl)sulfanyl]naphthalen-1-ol](/img/structure/B14298845.png)

![5,8,15,20-Tetraoxa-1,12-diazabicyclo[10.5.5]docosane-3,10-diol](/img/structure/B14298854.png)
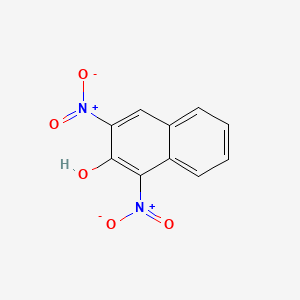
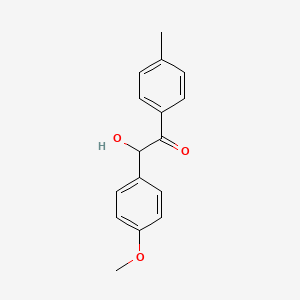
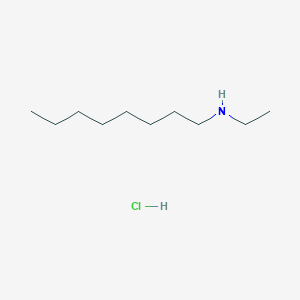
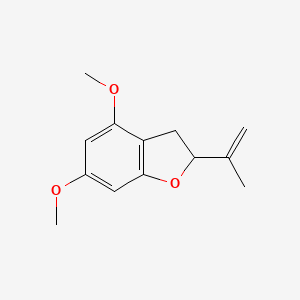
![4-[(4-Aminophenyl)methyl]-3-fluoroaniline](/img/structure/B14298899.png)
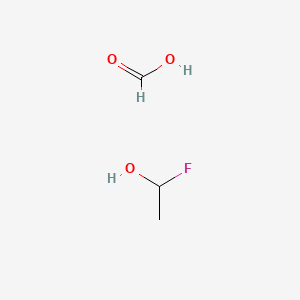
![2,2'-Methylenebis[6-methoxy-4-(prop-2-en-1-yl)phenol]](/img/structure/B14298906.png)
![Bicyclo[3.1.0]hexan-2-ol, 2-phenyl-](/img/structure/B14298917.png)
